Toluene-3,5-D2
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Overview
Description
Toluene-3,5-D2 is a deuterated derivative of 5-methylbenzene, also known as m-xylene. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the 1 and 3 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, has one proton and one neutron, making it twice as heavy as hydrogen. This isotopic substitution can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dideuterio-5-methylbenzene typically involves the deuteration of 5-methylbenzene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas (D₂) atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds, including 1,3-dideuterio-5-methylbenzene, often involves similar catalytic exchange processes but on a larger scale. The use of high-purity deuterium gas and advanced catalytic systems ensures efficient and cost-effective production. Additionally, specialized facilities equipped with reactors designed for handling deuterium gas are employed to maintain safety and optimize yield.
Chemical Reactions Analysis
Types of Reactions
Toluene-3,5-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into deuterated alkanes or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated benzoic acid, while nitration can produce deuterated nitro-m-xylene.
Scientific Research Applications
Toluene-3,5-D2 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties and reduced metabolic degradation.
Industry: Applied in the production of deuterated solvents and reagents for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of 1,3-dideuterio-5-methylbenzene involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds compared to hydrogen. This can result in slower reaction rates and altered reaction pathways, providing valuable insights into reaction mechanisms and dynamics.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-xylene): The non-deuterated analog of 1,3-dideuterio-5-methylbenzene.
1,3-Dinitrobenzene: A compound with nitro groups substituted at the 1 and 3 positions.
1,3,5-Trimethylbenzene: A benzene derivative with three methyl groups at the 1, 3, and 5 positions.
Uniqueness
Toluene-3,5-D2 is unique due to the presence of deuterium atoms, which provide distinct physical and chemical properties. The isotopic substitution enhances its utility in scientific research, particularly in studies involving reaction mechanisms, metabolic pathways, and analytical techniques. The compound’s stability and altered reactivity make it a valuable tool for various applications in chemistry, biology, medicine, and industry.
Biological Activity
Toluene-3,5-D2 is a deuterated form of toluene, which is primarily used in research settings to study the biological activity and metabolic pathways of toluene and its derivatives. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, neurochemical effects, and potential toxicological impacts.
1. Pharmacokinetics of this compound
This compound exhibits similar pharmacokinetic properties to non-deuterated toluene. The absorption of toluene occurs predominantly via inhalation, with rapid uptake into the bloodstream. The biological half-life varies significantly depending on the tissue type:
Tissue Type | Biological Half-Life |
---|---|
Highly vascularized organs | 3 minutes |
Soft tissues (e.g., muscles) | 40 minutes |
Adipose tissue | ~738 minutes |
The rapid absorption and distribution of this compound facilitate its effects on various biological systems, particularly the central nervous system (CNS) .
2. Neurochemical Effects
Research has demonstrated that this compound affects neurotransmitter systems significantly. Studies indicate that exposure leads to alterations in dopamine levels and receptor activity:
- Dopamine Release : Increased dopamine release has been observed in animal models following exposure to this compound.
- Ion Channel Modulation : Toluene affects various ion channels:
Case Study: Neurobehavioral Impact
A study involving chronic exposure to this compound in rats showed significant neurobehavioral changes. The results indicated:
- Increased anxiety-like behavior.
- Impaired learning and memory functions.
These findings suggest that prolonged exposure may lead to lasting changes in neurochemical pathways and behavior .
3. Toxicological Considerations
The toxicological profile of this compound is closely related to that of toluene. Key findings include:
- Genotoxicity : Although some studies suggest potential genotoxic effects, no clear mutagenic relationship has been established in animal models .
- Oxidative Stress : Prolonged exposure leads to increased oxidative stress markers, contributing to neuronal damage .
Table: Summary of Toxicological Effects
4. Conclusion
This compound serves as a valuable tool for understanding the biological activity of toluene and its effects on various physiological systems. Its pharmacokinetic properties allow for rapid absorption and distribution, leading to significant neurochemical alterations and potential toxicological impacts. Continued research is essential for elucidating the long-term consequences of exposure and for developing safety guidelines for occupational settings.
Properties
IUPAC Name |
1,3-dideuterio-5-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-NMQOAUCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.